Product packaging for 1-Methyl-1-azaspiro[4.4]nonan-4-one(Cat. No.:CAS No. 90607-92-4)

1-Methyl-1-azaspiro[4.4]nonan-4-one

Cat. No.: B2888796
CAS No.: 90607-92-4
M. Wt: 153.225
InChI Key: LXUGPSVRMXCOQJ-UHFFFAOYSA-N
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Description

1-Methyl-1-azaspiro[4.4]nonan-4-one ( 90607-92-4) is a spirocyclic compound with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The core structure of this compound, the 1-azaspiro[4.4]nonane system, is a key scaffold in the synthesis of sterically shielded nitroxides . These nitroxides are of significant interest in the field of spin labeling and molecular spectroscopy due to their high resistance to bioreduction and long spin relaxation times, making them suitable for techniques like PELDOR (Pulsed Electron-Electron Double Resonance) for precise distance measurements in biological systems . Furthermore, related 2-azaspiro[4.4]nonan-1-one structures are found in several bioactive natural products and alkaloids, highlighting the relevance of this spirocyclic framework in pharmaceutical development . This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B2888796 1-Methyl-1-azaspiro[4.4]nonan-4-one CAS No. 90607-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1-azaspiro[4.4]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-7-4-8(11)9(10)5-2-3-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGPSVRMXCOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C12CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 1 Azaspiro 4.4 Nonan 4 One and Analogues

Foundational Approaches to Azaspiroketone Construction

The fundamental strategies for constructing azaspiroketones like 1-methyl-1-azaspiro[4.4]nonan-4-one often rely on well-established organic reactions, including condensation, rearrangement, and decarboxylation. These methods provide the groundwork for accessing the core heterocyclic structure.

Condensation Reactions with Cyclic Ketones and Dihaloalkanes

The construction of spirocyclic systems through the condensation of cyclic ketones with bifunctional reagents like dihaloalkanes represents a classical approach. In the context of this compound, this would conceptually involve the reaction of a precursor to the N-methyl-pyrrolidinone ring with a 1,4-dihalobutane. A related strategy involves the one-pot synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, which demonstrates the feasibility of using a cyclic ketone, an amine-containing component, and a third molecule to build the spirocyclic core. nih.gov For instance, the reaction of a cyclic ketone with a hydrazine (B178648) derivative and thioglycolic acid yields a spiro-thiazolidinone derivative. nih.gov

Another relevant approach is the multicomponent [3+2] cycloaddition reaction to synthesize spiro-pyrrolidine derivatives. mdpi.comnih.gov This method involves the in situ generation of an azomethine ylide from the condensation of isatin (B1672199) and an amino acid, such as N-methylglycine (sarcosine), which then reacts with a dipolarophile. mdpi.com While not a direct condensation with a dihaloalkane, these multicomponent reactions highlight the principle of assembling the spiro-pyrrolidine ring system from acyclic or simpler cyclic precursors.

Rearrangement Strategies in Spiroketone Formation

Rearrangement reactions offer a powerful tool for the stereocontrolled synthesis of complex molecular architectures, including spiroketones. The Pinacol rearrangement, a classic acid-catalyzed reaction of 1,2-diols, can be adapted to form spirocyclic ketones. masterorganicchemistry.comwikipedia.orgbyjus.com The mechanism involves the protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl shift to generate the ketone. masterorganicchemistry.combyjus.com This strategy can be employed to construct the spirocyclic framework by designing a precursor that, upon rearrangement, leads to the desired spiroketone. youtube.com

A more specific and highly relevant example is the tandem hydroamination/semipinacol rearrangement. This methodology has been successfully used to construct the 1-azaspiro[4.4]nonane skeleton in a single step. acs.orgresearchgate.net This reaction demonstrates the power of rearrangement strategies in creating the key quaternary spirocyclic center of the target molecule. The halogenative semi-pinacol rearrangement of allylic cycloalkanols has also been reported as an efficient method to produce β-halo spiroketones with high diastereoselectivity. nih.gov

Decarboxylative Approaches to Azaspiroketones

Decarboxylative reactions provide a modern and versatile entry into the synthesis of azaspirocycles. A key strategy is the reductive decarboxylative cyclization of redox-active esters derived from cyclic aza-acids. acs.orgresearchgate.net This approach is particularly useful for creating the 1-azaspiro[4.4]nonane core. The starting materials are readily assembled from cyclic aza-acids and appropriate sidechains containing an acceptor group, such as an alkyne, which ultimately forms an exocyclic alkene moiety. acs.orgresearchgate.net

The reaction can be initiated through photoinduced, metal-free conditions, often employing an inexpensive organic photosensitizer like eosin (B541160) Y. acs.orgresearchgate.net This method is advantageous due to its mild conditions and the ability to achieve diastereoconvergent outcomes. acs.org The process involves the formation of a radical through the decarboxylation of the redox-active ester, followed by an intramolecular cyclization to build the spirocyclic system.

Table 1: Reductive Decarboxylative Cyclization for the Synthesis of 1-Azaspirocyclic Systems. researchgate.net
EntrySubstrate (N-Cbz NHPI Ester)ProductYield (%)Diastereomeric Ratio (dr)
1N-Cbz-proline derivative with terminal alkyne1-Azaspiro[4.4]nonene derivative75N/A
2N-Cbz-pipecolic acid derivative with terminal alkyne1-Azaspiro[4.5]decene derivative80N/A
3N-Cbz-proline derivative with internal alkyne (phenyl substituted)Substituted 1-Azaspiro[4.4]nonene derivative681.5:1 (E/Z)
4N-Cbz-azetidine derivative with terminal alkyne1-Azaspiro[3.4]octene derivative55N/A

Advanced Synthetic Strategies for Azaspiro[4.4]nonane Cores

More sophisticated synthetic methodologies have been developed to provide efficient and often stereoselective access to the azaspiro[4.4]nonane nucleus. These advanced strategies often involve cascade or domino reactions, where multiple bonds are formed in a single synthetic operation.

Radical Cyclization Methodologies

Radical cyclizations have emerged as a powerful tool for the construction of complex cyclic and spirocyclic systems. These reactions often proceed under mild conditions and exhibit high levels of regio- and stereoselectivity.

A highly effective method for synthesizing the 1-azaspiro[4.4]nonane skeleton is through a domino radical bicyclization process. acs.orgnih.gov This approach involves the formation and subsequent intramolecular capture of alkoxyaminyl radicals. acs.orgnih.gov The starting materials for this reaction are typically O-benzyl oxime ethers that contain either a brominated or iodinated aromatic ring or a terminal alkynyl group, along with an alkenyl moiety. acs.orgnih.gov

The radical cascade is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B), and is promoted by a radical mediator like tributyltin hydride (Bu3SnH). acs.orgnih.gov The reaction proceeds through an initial cyclization to form the first ring, followed by a second intramolecular cyclization of the resulting radical onto the tethered alkene, thereby constructing the spirocyclic core in a single step. acs.org This methodology generally produces the 1-azaspiro[4.4]nonane derivatives as a mixture of diastereomers, with a notable preference for the trans configuration. acs.orgnih.gov The yields for this process are typically in the moderate to good range, varying from 11% to 67% depending on the specific substrates and reaction conditions employed. acs.orgnih.gov

Table 2: Domino Radical Bicyclization for the Synthesis of 1-Azaspiro[4.4]nonane Derivatives. acs.org
EntryStarting Oxime EtherInitiator/PromoterYield (%)Diastereomeric Ratio (trans:cis)
1O-Benzyl oxime ether with bromo-aryl and phenyl-alkenyl groupAIBN/Bu3SnH66Not specified
2O-Benzyl oxime ether with iodo-aryl and phenyl-alkenyl groupEt3B/Bu3SnH64Not specified
3O-Benzyl oxime ether with bromo-aryl and methyl-alkenyl groupAIBN/Bu3SnH11Not specified
4O-Benzyl oxime ether with terminal alkyne and benzyl-alkenyl groupAIBN/Bu3SnH67~1.1:1
Intramolecular 1,3-Dipolar Cycloaddition in 1-Azaspiro[4.4]nonan-1-oxyl Synthesis

A notable strategy for synthesizing sterically hindered 1-azaspiro[4.4]nonan-1-oxyls involves an intramolecular 1,3-dipolar cycloaddition. nih.govnih.gov This approach has been demonstrated in the synthesis of novel pyrrolidine (B122466) nitroxides starting from 5,5-dialkyl-1-pyrroline N-oxides. nih.govnih.govresearchgate.net The key steps in this synthetic sequence include the introduction of a pent-4-enyl group to the nitrone, followed by the crucial intramolecular 1,3-dipolar cycloaddition, and subsequent isoxazolidine (B1194047) ring opening. nih.govnih.gov

The synthesis commences with the preparation of aldonitrones. beilstein-journals.org For instance, nitrones can be reacted with 4-pentenylmagnesium bromide. beilstein-journals.org The resulting N-hydroxypyrrolidines can undergo oxidation to form the corresponding 2-(pent-4-enyl)nitrones. beilstein-journals.org The critical intramolecular cycloaddition of these alkenylnitrones leads to the formation of hexahydro-1H-cyclopenta[c]isoxazoles. researchgate.netbeilstein-journals.org This reaction can be promoted by heating, for instance in a microwave oven. researchgate.net

A subsequent reductive isoxazolidine ring opening, for example using zinc in a mixture of acetic acid, ethanol, and EDTA-Na2, yields the corresponding aminoalcohols in high yields (85–95%). nih.govbeilstein-journals.org Oxidation of these aminoalcohols can then lead to the desired nitroxides. beilstein-journals.org For example, treatment of an aminoalcohol with m-chloroperoxybenzoic acid (m-CPBA) can afford the target nitroxide. beilstein-journals.org This general synthetic route has proven to be a feasible approach for creating sterically hindered spirocyclic nitroxides. nih.gov

Catalytic Approaches in Azaspiroketone Synthesis

Catalytic methods offer efficient and often stereoselective routes to azaspiroketones, providing access to complex structures from simpler precursors.

Phosphine-Catalyzed [3+2]-Cycloadditions for 2-Azaspiro[4.4]nonan-1-ones

Phosphine-catalyzed [3+2]-cycloaddition reactions represent a powerful tool for the synthesis of 2-azaspiro[4.4]nonan-1-ones. researchgate.netuow.edu.auosti.gov This methodology involves the reaction of 2-methylene γ-lactams with ylides derived from 2-butynoic acid derivatives. uow.edu.auosti.gov These reactions can directly yield spiro-heterocyclic products or provide intermediates that, after reductive cyclization, afford the desired azaspiroketones. uow.edu.au

In a specific example, the acid product from the cycloaddition can undergo a Curtius rearrangement followed by acid hydrolysis to yield novel spiro-cyclic ketones. researchgate.netuow.edu.au This approach highlights the versatility of phosphine (B1218219) catalysis in constructing the 2-azaspiro[4.4]nonane framework. publish.csiro.auglobalauthorid.com

Hypervalent Iodine Reagent-Mediated Spirocyclization

Hypervalent iodine reagents are increasingly recognized for their utility in mediating spirocyclization reactions due to their mild and environmentally friendly nature. nih.gov These reagents can facilitate the synthesis of spirocyclic scaffolds through dearomatization processes. nih.gov

One approach involves the iodoarene-catalyzed spirocyclization of functionalized amides to produce spirocyclic systems via carbon-nitrogen bond formation. nih.gov For instance, using a catalytic amount of iodotoluene with m-CPBA as the terminal oxidant can yield spirocyclic compounds in high yields. nih.gov Another strategy is the spirocyclization of diarylacetylenes mediated by a hypervalent iodine reagent in the presence of a Lewis acid like BF3·Et2O to form fused spiro polycyclic compounds. nih.gov

Furthermore, hypervalent iodine(III)-mediated oxidative spirocyclization of para-substituted phenol (B47542) derivatives, such as 2-(4-hydroxybenzamido)-acrylates, can produce spirocyclic lactams. nih.gov Interestingly, under different reaction conditions, these same precursors can undergo an unexpected oxidative spirocyclization to form δ-spirolactones. nih.govrsc.org The formation of steroidal 5/5-spiroiminals has also been achieved through a hypervalent iodine-mediated reaction, which is thought to proceed via a tandem aminyl radical cyclization and amine-to-imine oxidation. mdpi.com

Green and Sustainable Telescoped Flow Processes for Chiral Spiroketones

In the pursuit of more sustainable and efficient chemical manufacturing, telescoped flow processes have emerged as a powerful strategy. aiche.org A telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone, which serves as a crucial building block for several active pharmaceutical ingredients. rsc.orgrsc.org

This innovative approach combines a ring-closing metathesis (RCM) step and a hydrogenation step using a single catalyst, the Hoveyda–Grubbs 2nd generation catalyst. rsc.orgrsc.org The benefits of this method are substantial, including cost savings, increased throughput, and real-time reaction monitoring. aiche.orgrsc.org By eliminating the need for laborious intermediate separation and reducing process mass intensity, this green and sustainable process streamlines unit operations. rsc.orgrsc.org The developed telescoped flow process has been shown to reduce catalyst and solvent usage, leading to a significant 70% reduction in catalyst cost and a 60% decrease in Process Mass Intensity (PMI) compared to traditional batch procedures. aiche.orgrsc.org

Cascade Reactions for Spiro Ketone Derivatives

Cascade reactions, also known as tandem or domino reactions, provide a highly efficient means of building molecular complexity in a single synthetic operation. oaepublish.comchim.it These reactions have been effectively employed in the synthesis of various spiro ketone derivatives.

One example is the organocatalytic asymmetric double Michael cascade reaction between unsaturated ketones and unsaturated pyrazolones. rsc.org This method yields spiropyrazolone core structures with excellent control over stereochemistry. rsc.org Another approach is the metal-free tandem reaction for the synthesis of spiro-cyclopropyl fused pyrazolin-5-ones from pyrazole-3-ketone substrates. rsc.org

In the realm of spirooxindoles, a quinine-based tertiary amino-thiourea derivative has been used to catalyze a cascade aldol/cyclization reaction between 3-isothiocyanato oxindoles and α-ketophosphonates, producing spirooxindole derivatives with two adjacent quaternary stereocenters in high yields. chim.it Similarly, an asymmetric cascade Mannich/cyclization reaction of 3-isothiocyanato oxindoles has been developed to synthesize novel spiro[imidazolidine-4,3'-oxindole] derivatives with high yields and enantioselectivities. chim.it

Asymmetric Total Synthesis of Azaspirocyclic Alkaloids

The unique structural features and significant biological activities of azaspirocyclic alkaloids have made them attractive targets for total synthesis. nih.gov Many of these natural products, such as those in the Nitraria and Cephalotaxus families, contain stereogenic quaternary carbon centers within their azaspirocyclic frameworks. acs.orgacs.org

The enantioselective total synthesis of Nitraria alkaloids like (+)-nitramine and (+)-isonitramine has been achieved. acs.orgelsevierpure.com A key step in this synthesis is the enantioselective phase-transfer catalytic α-allylation of α-tert-butoxycarbonyl lactams to create the chiral α-quaternary lactam core. acs.orgelsevierpure.com This is followed by a Dieckmann condensation and a diastereoselective reduction to complete the synthesis. acs.orgelsevierpure.com

For the Cephalotaxus alkaloids, which are known for their 1-azaspiro[4.4]nonane ring system and potent antiproliferative activities, various synthetic strategies have been developed. acs.orglzu.edu.cn One approach involves the construction of the azaspirocyclic skeleton through a facile Stevens rearrangement of a Weinreb amide. rsc.org Another innovative strategy focuses on the late-stage asymmetric construction of the densely functionalized cyclopentane (B165970) ring D. This was accomplished via a novel Rh-catalyzed asymmetric (2 + 3) annulation of a tertiary enamide with an enoldiazoacetate. lzu.edu.cn Halichlorine and pinnaic acid, marine alkaloids with a 6-azaspiro[4.5]decane skeleton, have also been the subject of numerous asymmetric total synthesis efforts. nih.gov

Functional Group Transformations and Derivatizations of 1-Azaspiro[4.4]nonane Systems

The 1-azaspiro[4.4]nonane scaffold is a versatile structural motif that allows for a variety of functional group transformations and derivatizations. These modifications are crucial for developing new compounds with specific chemical properties and for their application in further synthetic endeavors, such as the total synthesis of complex natural products like (±)-cephalotaxine. researchgate.net Research has explored several pathways, including reactions at the nitrogen atom, transformations of peripheral functional groups, and rearrangements of the spirocyclic core itself.

One key area of investigation involves the derivatization of hydroxyl groups attached to the spirocyclic frame. For instance, the activation of a hydroxymethyl group on the 1-azaspiro[4.4]nonane ring system using reagents like methanesulfonyl chloride (MsCl) or a triphenylphosphine-carbon tetrabromide (PPh₃-CBr₄) system has been studied. nih.gov The outcome of these reactions is highly dependent on the nature of the substituent on the ring's nitrogen atom. When the nitrogen is part of a nitroxide radical (X = O•), the reaction with MsCl leads to an intramolecular cyclization, forming a hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole derivative. nih.gov However, if the nitrogen is unprotected (X = H), the reaction yields a perhydro-cyclopenta nih.govnih.govazeto[1,2-a]pyrrole system through a different ring contraction mechanism. nih.gov

Another significant transformation is the intramolecular 1,3-dipolar cycloaddition. nih.govbeilstein-journals.orgbeilstein-journals.org This strategy is employed to construct the 1-azaspiro[4.4]nonane skeleton itself but also represents a functionalization pathway. Starting from 5,5-dialkyl-1-pyrroline N-oxides, the introduction of a pent-4-enyl group to the nitrone carbon generates an alkenylnitrone intermediate. beilstein-journals.orgresearchgate.net Heating this intermediate triggers an intramolecular cycloaddition to form a tricyclic isoxazolidine derivative, which is a functionalized 1-azaspiro[4.4]nonane system. researchgate.net Subsequent reductive opening of the isoxazolidine ring with zinc in acetic acid yields the corresponding aminoalcohols, demonstrating a method for introducing hydroxyl and amino functionalities. beilstein-journals.org

The hydroxymethyl group on these spiro systems can be further manipulated. It can be protected via acylation with acetic anhydride (B1165640) to prevent its participation in subsequent reactions. beilstein-journals.org Alternatively, it can be oxidized. Treatment of (2,2-dimethyl-6-(hydroxymethyl)-1-azaspiro[4.4]nonan-1-yl)oxidanyl with m-chloroperoxybenzoic acid (m-CPBA) results in the oxidation of the hydroxymethyl group to a carbonyl, yielding a ketone derivative. beilstein-journals.org This ketone can then be quantitatively reduced back to the hydroxymethyl group using sodium borohydride (B1222165) (NaBH₄), showcasing the reversible nature of this derivatization. beilstein-journals.org

Domino radical bicyclization offers another route to functionalized 1-azaspiro[4.4]nonane derivatives. acs.orgnih.govnih.gov This method uses O-benzyl oxime ethers bearing an alkenyl moiety. The reaction, initiated by AIBN or triethylborane and promoted by Bu₃SnH, involves the formation and capture of alkoxyaminyl radicals to construct the spirocyclic skeleton in a single step. acs.orgnih.gov The nature of the substituents on the alkenyl group influences the reaction's efficiency, with electron-withdrawing groups or aryl substituents generally giving better yields of the desired spiro compound. nih.gov

The following tables summarize key functional group transformations and derivatizations performed on 1-azaspiro[4.4]nonane systems.

Table 1: Derivatization of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes

Starting Material Substituent (X) Reagent Product(s) Reference
O• (Nitroxide) MsCl/NEt₃ Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole nih.gov
H MsCl/NEt₃ Perhydro-cyclopenta nih.govnih.govazeto[1,2-a]pyrrole nih.gov
OBn (Benzyloxy) MsCl/NEt₃ Mixture of Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole and Octahydrocyclopenta[c]azepines nih.gov
O• (Nitroxide) PPh₃/CBr₄ Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole nih.gov

Table 2: Functionalization via Cycloaddition and Subsequent Transformations

Reaction Step Reagent(s) Transformation Product Reference
Intramolecular Cycloaddition Heat (Microwave) Alkenylnitrone cyclizes to form isoxazolidine ring Hexahydro-1H-cyclopenta[c]isoxazole derivative researchgate.net
Reductive Ring Opening Zn, AcOH/EtOH/EDTA/Na₂ Isoxazolidine ring is opened 6-(Hydroxymethyl)-1-azaspiro[4.4]nonane-1-amine derivative beilstein-journals.org
Hydroxymethyl Protection Acetic Anhydride Hydroxymethyl group is acetylated Acetate ester derivative beilstein-journals.org
Oxidation m-CPBA Hydroxymethyl group is oxidized to a carbonyl Ketone derivative beilstein-journals.org
Carbonyl Reduction NaBH₄ Carbonyl group is reduced to a hydroxymethyl 6-(Hydroxymethyl)-1-azaspiro[4.4]nonane derivative beilstein-journals.org

Structural Elucidation and Conformational Analysis of 1 Methyl 1 Azaspiro 4.4 Nonan 4 One and Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are crucial for the initial identification and detailed structural analysis of 1-Methyl-1-azaspiro[4.4]nonan-4-one and its analogues. Techniques such as NMR, mass spectrometry, and infrared spectroscopy provide complementary information about the molecular framework, connectivity, and functional groups present in these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and stereochemistry of organic molecules. For this compound and its derivatives, a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, is utilized to assign all proton and carbon signals and to establish through-bond and through-space correlations.

In the analysis of related azaspiro compounds, ¹H NMR spectra are used to identify key protons. For instance, in a derivative of 1-azaspiro[4.4]nonan-1-oxyl, signals at 4.14 and 4.45 ppm were assigned to the protons of an O-C(10)H₂ group. beilstein-journals.org Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in establishing connectivity. For example, analysis of COSY and HSQC spectra allowed for the unambiguous assignment of a signal at 2.26 ppm in the ¹H NMR spectrum to a methine proton on a C(9) carbon atom. beilstein-journals.org This signal showed cross-peaks with protons of the O-C(10)H₂ group and with signals at 2.11 and 2.36 ppm, which were assigned to a C(8)H₂ group. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation) experiments provide information about longer-range couplings (typically 2-3 bonds), which is vital for piecing together the complete carbon skeleton. nih.govresearchgate.net For instance, in a study of 1-thia-4-azaspiro[4.4/5]alkan-3-ones, HMBC correlations were crucial in distinguishing between possible isomers. nih.govresearchgate.netmdpi.com The ¹⁵N NMR spectrum of one derivative showed a signal at δN = 131.7 ppm, which had an HSQC correlation with a proton at δH = 10.07 ppm and an HMBC correlation with two protons at δH = 10.07 and 6.11 ppm, confirming the proposed structure. nih.govmdpi.com

The relative configuration of diastereomers of spirocyclic compounds can often be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For example, in the study of trans/cis isomers of 2-(1’-(benzyloxy)-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-yl)acetonitrile, NOESY-2D experiments were used to assign the trans configuration to one of the diastereomers. acs.org

Table 1: Representative NMR Data for an Azaspiro[4.4]nonane Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key Correlations (COSY, HSQC, HMBC)
H-36.11 (s)167.56 (C-3')HMBC to C-2, C-4, C-8a
H-2'3.74 (s)61.27 (C-5)-
NH-111.01 (bs)-HSQC to N-1
NH-4b10.07 (s)-HSQC to N-4b, HMBC to C-3'
Quinolinone-CH7.12-7.97 (m)126.93-139.06COSY and HSQC correlations within the aromatic system

Data adapted from a study on 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]decan-3-one. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. nih.gov

For example, in the characterization of a nitroxide derivative, the mass spectrum showed a molecular ion [M⁺] at m/z = 196.1335, which corresponds to the molecular formula C₁₁H₁₈NO₂. beilstein-journals.orgbeilstein-journals.org This data, combined with elemental analysis, confirmed the identity of the compound. beilstein-journals.orgbeilstein-journals.org In another study, the molecular ion peak for 4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4-azaspiro-[4.5]decan-3-one was detected at m/z = 329, consistent with its chemical formula C₁₇H₁₉N₃O₂S. mdpi.com

Table 2: Mass Spectrometry Data for Azaspiro Derivatives

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)Ion Type
This compoundC₉H₁₅NO153.1154-[M]⁺
Nitroxide DerivativeC₁₁H₁₈NO₂196.1335196.1335[M]⁺
Thia-azaspiro DerivativeC₁₇H₁₉N₃O₂S329329[M]⁺

Data compiled from various sources. beilstein-journals.orgmdpi.comnih.govbeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most characteristic absorption would be the carbonyl (C=O) stretching vibration.

For a related nitroxide derivative, a strong absorption band was observed at 1725 cm⁻¹, which is typical for carbonyl compounds. beilstein-journals.orgbeilstein-journals.org The absence of absorption in the 3100–3500 cm⁻¹ region suggested the absence of N-H or O-H groups. beilstein-journals.orgbeilstein-journals.org In the study of another derivative, (1-(benzyloxy)-2,2-dimethyl-1-azaspiro[4.4]nonan-6-yl)-methanol, the IR spectrum showed characteristic bands at 3427 cm⁻¹ (O-H stretch) and various C-H and C-O stretching frequencies. nih.gov

Table 3: Key IR Absorption Frequencies for Azaspiro Compounds

Functional GroupWavenumber (cm⁻¹)Description
Carbonyl (C=O)~1725Strong absorption, indicative of a ketone or ester.
Hydroxyl (O-H)~3427Broad absorption, indicating the presence of an alcohol.
C-H Stretch2870-3089Aliphatic and aromatic C-H stretching vibrations.
C=C Stretch~1620Indicates the presence of a double bond.

Data compiled from various sources. beilstein-journals.orgbeilstein-journals.orgnih.gov

X-ray Crystallography for Definitive Structural Determination

While spectroscopic methods provide valuable structural information, X-ray crystallography offers an unambiguous, three-dimensional picture of the molecule's structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral centers.

In a study of diastereoisomeric spirocyclic 1,3-oxathiolanes derived from a rhodanine (B49660) derivative, X-ray crystallography was used to definitively establish the structures of the products. uzh.ch Similarly, the structure of a salt of a 1-azaspiro[4.4]nonane derivative was determined by single-crystal X-ray analysis, providing precise details about its conformation. nih.gov The crystallographic data for such compounds are often deposited in crystallographic databases for public access. nih.gov

Computational Studies on Molecular Conformation and Energetics

Computational chemistry provides valuable insights into the conformational preferences and energetics of molecules, complementing experimental data. These studies can help to predict the most stable conformations and to understand the energy barriers between different conformers.

Quantum chemical calculations have been used to predict the outcomes of reactions involving spirocyclic compounds. For example, calculations predicted that the rearrangement of certain endo-epoxides to their corresponding endo-ketones has a lower activation barrier than the conversion of the exo-epoxides to exo-ketones. researchgate.net

Semiempirical Molecular Orbital Calculations on Conformation

Semiempirical molecular orbital calculations offer a computationally less expensive alternative to ab initio methods for studying the conformation of large molecules. These methods can be used to explore the potential energy surface of a molecule and to identify low-energy conformations.

In the study of spiro pyrrolidinones, PM7 semiempirical quantum chemical calculations were used to analyze the reaction mechanism and stereoselectivity. researchgate.net These calculations, in conjunction with NMR spectroscopy, helped to verify the proposed structures and reaction pathways. researchgate.net

Theoretical Approaches in Molecular Design and Scaffold Analysis

Theoretical and computational chemistry have become indispensable tools in the design and analysis of novel molecular scaffolds, including those based on the this compound framework. These approaches allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of derivatives with desired biological activities.

Computational methods are frequently employed to study the three-dimensional conformations and electronic properties of spirocyclic systems. semanticscholar.orgsmolecule.com For instance, molecular mechanics calculations are crucial for modern conformational analysis, enabling the accurate prediction of equilibrium structures and transition state barriers. acs.org In the context of azaspiro compounds, high-throughput screening and computational modeling have been instrumental in identifying privileged scaffolds. smolecule.com

Molecular docking and molecular dynamics simulations are powerful techniques used to investigate the interactions between spiro compounds and biological targets. researchgate.netrsc.org These in silico studies can predict the binding affinity and mode of interaction of a ligand within the active site of a protein, providing insights that guide the design of more potent derivatives. For example, docking studies on benzothiazole-fused spiro heterocyclic derivatives have confirmed strong binding affinities and favorable interactions with key amino acid residues in target proteins. researchgate.net Similarly, in silico docking of spiro[indole-heterocycles] into the binding sites of bacterial enzymes has helped to elucidate the binding modes of these novel inhibitors. srce.hrresearchgate.net

Theoretical calculations are also used to predict the feasibility and outcome of synthetic routes. For example, reactivity indices can be used to predict the synthesis of spiro derivatives through double intramolecular aromatic electrophilic substitution. nih.gov Computational analysis of the transition states and intermediates in such reactions can provide a deeper understanding of the reaction mechanism.

The following tables present data from computational studies on related spirocyclic compounds, illustrating the types of parameters that are investigated using theoretical approaches.

Table 1: Calculated Geometric Parameters for Protonated Bis-Aryl Ketones Leading to Spiro Derivatives nih.gov

CompoundInteraromatic Angle (θ₁, θ₂)Dihedral Angle (α₁, α₂)Distance (d₁, d₂) (Å)
1s 48.0°, 42.7°63.8°, 63.8°3.32, 3.32
3s 38.7°, 41.9°64.9°, 64.9°3.33, 3.33
4s 80.4°, 76.7°69.2°, 69.2°3.32, 3.32
1n 46.1°, 46.1°64.4°, 64.4°3.32, 3.32
1se 50.8°, 50.8°65.1°, 65.1°3.33, 3.33
Data from a study on the preparation of heterocyclic spiro-bifluorene analogs, illustrating the use of computational chemistry to analyze molecular geometry.

Table 2: Experimental and Calculated Bond Angle RMSD, MAD, and R² for Fluorinated Spiro Heterocycles mdpi.com

CompoundRMSD (°)MAD (°)
3a 0.8063.5520.9840
3b 1.6744.7410.9562
This table highlights the correlation between experimental X-ray crystallographic data and theoretical calculations for spiro compounds, demonstrating the predictive power of computational models.

These theoretical approaches provide a powerful complement to experimental studies in the structural elucidation and conformational analysis of this compound and its derivatives, facilitating the design of new molecules with tailored properties.

Biological Relevance and Applications of Azaspiro 4.4 Nonane Scaffolds in Research

Role of Azaspiroketones as Precursors and Chiral Building Blocks in Complex Molecule Synthesis

Azaspiroketones, which are derivatives of the azaspiro[4.4]nonane scaffold containing a ketone group, are pivotal intermediates in the synthesis of intricate molecular architectures. cymitquimica.com Their inherent reactivity and structural features make them ideal starting points for constructing a diverse array of organic compounds, including natural products and their analogs.

The synthesis of complex molecules often relies on the strategic use of smaller, pre-functionalized units known as chiral building blocks. nih.govwisdomlib.org These blocks contain one or more stereocenters of a defined configuration, which is crucial for the biological activity of the final compound. wisdomlib.org Azaspiroketones can be synthesized as single enantiomers, serving as valuable chiral building blocks that guide the stereochemical outcome of subsequent reactions. nih.gov This control over stereochemistry is paramount in medicinal chemistry, where different enantiomers of a drug can have vastly different pharmacological effects. nih.govwisdomlib.org

Several synthetic strategies have been developed to access complex molecules using azaspiro[4.4]nonane derivatives. For instance, domino radical bicyclization reactions have been employed to construct the 1-azaspiro[4.4]nonane skeleton. acs.org This method allows for the formation of multiple rings in a single step, offering an efficient route to these complex structures. acs.orgresearchgate.net Another approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones, which has been successfully used to synthesize novel pyrrolidine (B122466) nitroxides based on the azaspiro[4.4]nonane framework. nih.govbeilstein-journals.orgresearchgate.net

The utility of these scaffolds as building blocks is exemplified by their incorporation into the synthesis of natural products like Cephalotaxus alkaloids, which exhibit potent anticancer activities. acs.orgresearchgate.net The 1-azaspiro[4.4]nonane ring system is a core structural motif in these biologically active compounds. acs.org Modern synthetic methods, such as electrocatalytic cross-coupling, further expand the possibilities for creating complex molecules from simple, readily available precursors. nih.gov

Table 1: Synthetic Methods for Azaspiro[4.4]nonane Derivatives

Synthetic Method Description Key Features Reference(s)
Domino Radical Bicyclization A cascade reaction involving the formation and capture of radicals to form the bicyclic system. Efficient construction of the 1-azaspiro[4.4]nonane skeleton; can be diastereoselective. acs.orgresearchgate.net
Intramolecular 1,3-Dipolar Cycloaddition Cyclization of an alkenylnitrone to form an isoxazolidine (B1194047) ring, which is then opened to yield the azaspiro compound. Access to novel pyrrolidine nitroxides; allows for stereospecific synthesis. nih.govbeilstein-journals.orgresearchgate.net
Phosphine-Catalyzed [3+2]-Cycloaddition Reaction of γ-lactams with ylides to form 2-azaspiro[4.4]nonan-1-ones. Provides a route to functionalized azaspiroketones. researchgate.net
Nitroso-Ene Cyclization Cyclization of nitroso compounds to rapidly construct the 1-azaspiro[4.4]nonane framework. A direct method for creating the core structure, applied in the synthesis of (±)-cephalotaxine. smolecule.comresearchgate.net

Emerging Applications in Agricultural Chemistry and Materials Science

While the primary focus of research on azaspiro[4.4]nonane scaffolds has been in medicinal chemistry, their unique properties are also finding applications in other fields, such as agricultural chemistry and materials science. hilarispublisher.commdpi.com

In agricultural chemistry, certain spiro compounds have been investigated for their potential as pesticides and antifungal agents. hilarispublisher.commdpi.com For example, deoxy derivatives of 2-azaspiro[4.4]nonane-7,9-dione have shown herbicidal activity in foliar applications. tandfonline.com The development of novel thiazolidine-4-carboxylates incorporating a spirocyclic moiety has also been explored for their activity as herbicide safeners, protecting crops from the harmful effects of herbicides. nih.gov

The field of materials science is also beginning to explore the potential of azaspiro[4.4]nonane derivatives. ontosight.ai The rigid, well-defined three-dimensional structure of these compounds makes them attractive candidates for the development of new polymers and functional materials. vulcanchem.comsmolecule.com For instance, spiro compounds have been investigated for their use in electroluminescent devices and as laser dyes. hilarispublisher.commdpi.com The ability to synthesize these compounds with specific functionalities opens up possibilities for creating materials with tailored optical, electronic, or self-assembly properties. smolecule.com While still an emerging area, the unique structural characteristics of azaspiro[4.4]nonanes suggest a promising future for their application in the design of advanced materials. ontosight.ai

Table 2: Investigated Applications of Azaspiro[4.4]nonane Derivatives

Field of Application Specific Use Compound Class/Derivative Reference(s)
Agricultural Chemistry Herbicides Deoxy derivatives of 2-azaspiro[4.4]nonane-7,9-dione tandfonline.com
Agricultural Chemistry Herbicide Safeners Methyl (R)-N-benzoyl/dichloroacetyl-thiazolidine-4-carboxylates nih.gov
Agricultural Chemistry Antifungal Agents, Pesticides General spiro-compounds hilarispublisher.commdpi.com
Materials Science Electroluminescent Devices General spiro-compounds hilarispublisher.commdpi.com
Materials Science Laser Dyes General spiro-compounds hilarispublisher.commdpi.com
Materials Science Polymer Development 7,8-Dimethyl-1-azaspiro[4.4]nonane vulcanchem.com

Q & A

Q. What are the established synthetic routes for 1-Methyl-1-azaspiro[4.4]nonan-4-one, and how are reaction conditions optimized?

The synthesis often involves spiroannulation strategies, such as:

  • Condensation reactions : Acrolein addition to precursor molecules under basic catalysts (e.g., in chloroform/alcohol mixtures), forming spirocyclic intermediates via intramolecular aldol condensation .
  • One-pot synthesis : Efficient routes using Schiff base intermediates and thioglycolic acid catalysis, achieving yields of 67–79% .
  • Optimization : Key variables include solvent polarity (chloroform vs. alcohol blends), catalyst basicity, and temperature control to minimize side reactions. Purity is validated via NMR and mass spectrometry .

Q. How is the structural confirmation of this compound performed experimentally?

  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles with precision (e.g., 0.01 Å resolution) .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assigns proton environments and carbon hybridization (e.g., spiro carbon at ~70 ppm in ¹³C NMR).
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₅NO for the parent compound) .

Q. What are the key physicochemical properties influencing its reactivity?

  • LogP : ~0.5–1.2 (indicating moderate lipophilicity) .
  • Hydrogen-bonding capacity : PSA ~50–60 Ų, enabling interactions with biological targets .
  • Thermal stability : Decomposition above 300°C, suitable for high-temperature reactions .

Advanced Research Questions

Q. How does the spirocyclic framework enhance pharmacological activity compared to non-spiro analogs?

  • Conformational rigidity : Restricts rotational freedom, improving target binding specificity (e.g., delta opioid receptor agonism) .

  • Comparative SAR :

    CompoundStructural FeatureBioactivity
    2-Azaspiro[4.4]nonan-1-oneNitrogen substitutionSodium channel modulation
    6-Oxa-2-azaspiro[3.5]nonanOxygen incorporationImproved metabolic stability

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Orthogonal assays : Validate antiproliferative effects using both MTT and apoptosis assays (e.g., IC₅₀ discrepancies addressed via flow cytometry) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses to EGFR/BRAFV600E, explaining selectivity differences .
  • Purity verification : HPLC-MS ensures >95% purity, eliminating batch variability .

Q. How is this compound utilized in experimental phasing for crystallography?

  • SHELX pipelines : SHELXC/D/E rapidly phases macromolecular data, leveraging the compound’s heavy atom derivatives for high-throughput structural studies .
  • Twinned data refinement : SHELXL’s twin-law algorithms resolve pseudo-merohedral twinning in spirocyclic co-crystals .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Yield optimization : Transition from batch to flow chemistry reduces reaction time (e.g., 24h → 2h via microwave-assisted synthesis) .
  • Byproduct management : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the spiro core from linear byproducts .

Q. Methodological Notes

  • Data Integrity : Cross-validate spectral data with PubChem/CAS entries (e.g., CAS 5732-98-9 for related spiroketones) .
  • Safety Protocols : Handle hydrochloride derivatives (e.g., 1-azaspiro[4.4]nonan-3-one HCl) in fume hoods due to undefined hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.